

ENU induced point mutations and their frequency

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Compound of Interest

Compound Name: *N-Ethyl-N-nitrosourea*

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An In-depth Technical Guide to **N-ethyl-N-nitrosourea** (ENU)-Induced Point Mutations and Their Frequency

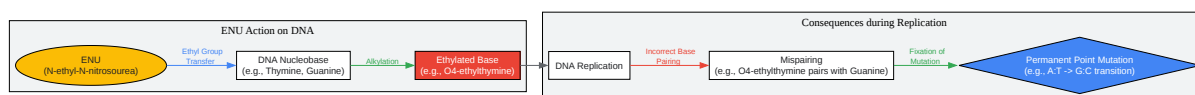
Introduction

N-ethyl-N-nitrosourea (ENU) is a potent chemical mutagen widely utilized in forward genetics to induce random point mutations in the germline of model organisms, most notably the mouse. [1][2] As a powerful alkylating agent, ENU is capable of inducing the highest known mutation frequency in the mouse germline, making it an invaluable tool for creating animal models of human diseases, dissecting gene function, and understanding complex biological pathways.[3] [4] This guide provides a comprehensive overview of the molecular mechanisms of ENU action, the frequency and spectrum of induced mutations, and detailed experimental protocols for its application in genetic screens.

Molecular Mechanism of ENU Mutagenesis

ENU's mutagenic activity stems from its ability to transfer its ethyl group to nitrogen and oxygen atoms within DNA bases.[1][3] This process, known as ethylation, does not require metabolic activation.[4] The primary targets for ethylation are thymine and guanine residues. The ethylation of the O6 position of guanine and the O4 and O2 positions of thymine leads to the formation of O6-ethylguanine, O4-ethylthymine, and O2-ethylthymine, respectively.[3] These ethylated bases are prone to mispairing during DNA replication. For instance, O6-ethylguanine can incorrectly pair with thymine instead of cytosine, while O4-ethylthymine can pair with guanine instead of adenine. If these mispairs are not corrected by the cell's DNA repair

machinery, they result in permanent base-pair substitutions in the subsequent rounds of replication.[3][5] ENU is particularly effective in spermatogonial stem cells, the pre-meiotic male germ cells, leading to a high frequency of heritable mutations.[1][4][6]



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Mechanism of ENU-induced point mutation.

Frequency and Spectrum of ENU-Induced Mutations

The efficiency of ENU in inducing mutations is a critical factor in the design of genetic screens. The frequency is influenced by several factors, including the administered dose, the genetic background of the mouse strain, gene size, and local DNA sequence context.[3][5][6]

Mutation Frequency

ENU mutagenesis achieves a high rate of point mutations, significantly above the spontaneous mutation rate.[7] Reported frequencies vary across studies but provide a general range for estimating the scale of a screen.

Parameter	Reported Frequency	Reference
Per Locus	1 new mutation per 700 loci	[1]
Per Locus / Gamete	0.0015 (1.5×10^{-3})	[6][8]
Per Gamete	1 mutation per 1,000 gametes for a specific locus	[3]
Per Megabase (Mb)	1 point mutation every 1 to 2 Mb	[1][9]
Per Megabase (Mb)	1.5 per Mb of genomic DNA	[10][11]

This high frequency means that screening approximately 1,000 gametes should theoretically identify a mutation at any given locus.[\[6\]](#)

Types of Point Mutations

ENU does not induce mutations entirely at random; it shows a preference for certain types of base substitutions. It predominantly modifies A/T base pairs.[\[12\]](#) The resulting mutations can have various effects on the protein product.

Table 1: Spectrum of ENU-Induced Base-Pair Substitutions

Type of Substitution	Frequency (%)	Reference
A:T → T:A Transversions	44%	[12]
A:T → G:C Transitions	38%	[12]
G:C → A:T Transitions	8%	[12]
A:T → C:G Transitions	5%	[12]
G:C → C:G Transversions	3%	[12]

| G:C → T:A Transitions | 2% [\[12\]](#) |

Note: Frequencies are based on an analysis of 62 sequenced germline mutations.

Table 2: Functional Consequences of ENU-Induced Mutations

Type of Mutation	Effect on Protein Product	Frequency (%)	Reference
Missense	Substitution of one amino acid for another.	64%	[12]
Splicing Errors	Alters splice donor or acceptor sites, leading to incorrectly processed mRNA.	26%	[12][13]
Nonsense	Introduction of a premature stop codon, leading to a truncated protein.	10%	[12]

| Frameshift | Insertions or deletions of single base pairs that alter the reading frame. | ~3% | [13] |

This spectrum, rich in missense and splice-site mutations, is particularly valuable as it can generate a range of alleles, including loss-of-function, hypomorphic (reduced function), and occasionally gain-of-function mutations, providing a fine-structure dissection of protein function. [2][12]

Experimental Protocols for ENU Mutagenesis in Mice

A typical ENU mutagenesis screen involves treating male mice with the chemical, followed by specific breeding schemes to identify heritable phenotypes in their offspring.

ENU Preparation and Administration

- Caution: ENU is a potent carcinogen and mutagen. Strict safety protocols must be followed, including the use of personal protective equipment (PPE) and a chemical fume hood.
- Preparation: ENU is typically dissolved in a buffer solution, such as phosphate/citrate buffer, to create a stable stock solution.[8]

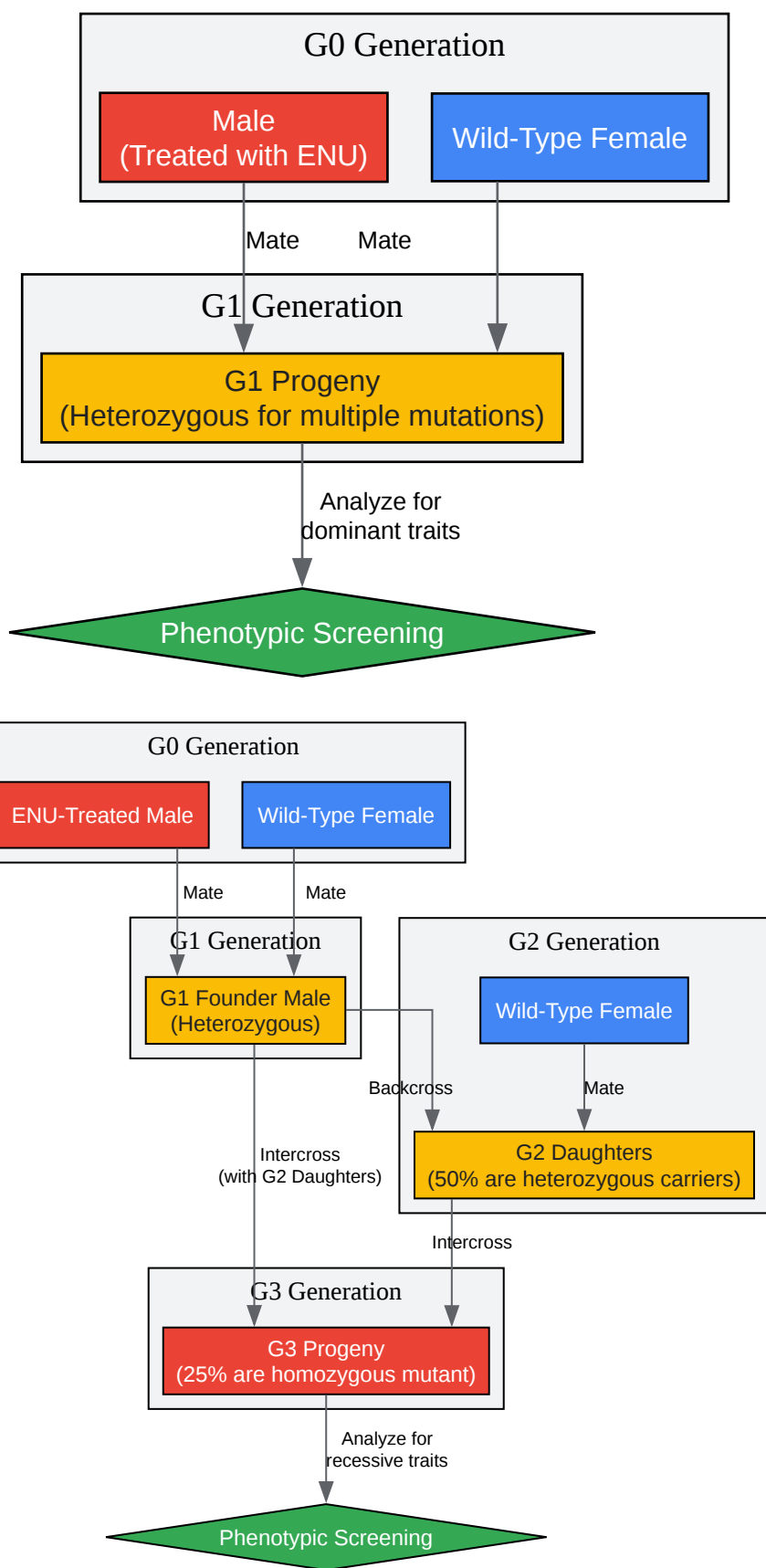
- Administration: Male mice (typically 8-10 weeks old) are injected intraperitoneally (IP) with ENU.^{[3][6]} A fractionated dosing regimen (e.g., three weekly injections of 85-100 mg/kg body weight) is often more effective and better tolerated than a single high dose.^{[3][5]}
- Post-Treatment: Following ENU treatment, males undergo a period of temporary sterility for approximately 8-10 weeks due to the depletion of spermatogonial stem cells.^{[6][7]} They are then mated to wild-type females to produce the first generation (G1) of offspring.

Breeding Schemes for Phenotype Discovery

The choice of breeding scheme depends on the expected mode of inheritance of the phenotype of interest (dominant or recessive).

A. Screen for Dominant Mutations

This is the simplest screening strategy, requiring only one generation of breeding after the initial cross.



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